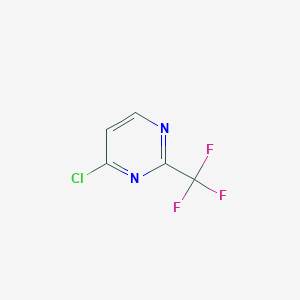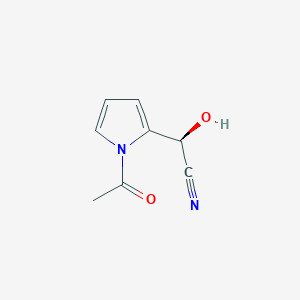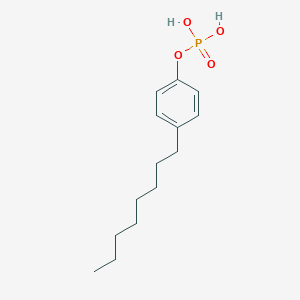
2-(氯甲基)-1,3,4-三氟苯
描述
Synthesis Analysis
The synthesis of compounds related to 2-(Chloromethyl)-1,3,4-trifluorobenzene often involves multistep chemical processes. For example, Huang Chong-pao (2004) described the synthesis of 2,3,4-Trifluoronitrobenzene, a compound with similar fluorine substitutions, through a two-step process involving nitration and fluorination (Huang, 2004).
Molecular Structure Analysis
The molecular structure of related fluorobenzene compounds has been investigated using various methods, including X-ray crystallography and NMR spectroscopy. For instance, S. Chaplot et al. (1981) determined the crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene (Chaplot et al., 1981).
Chemical Reactions and Properties
Compounds like 2-(Chloromethyl)-1,3,4-trifluorobenzene undergo various chemical reactions, demonstrating diverse properties. R. Austin and J. Ridd (1994) explored the reactions of chloromethylbenzenes with aromatic nitro compounds, indicating complex reactivity patterns (Austin & Ridd, 1994).
Physical Properties Analysis
The physical properties of fluorobenzene derivatives, such as their phase behavior and melting points, are of significant interest. T. M. Fasina et al. (2004) studied the phase behavior of selectively fluorinated compounds, providing insights into their physical characteristics (Fasina et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the applications and behavior of these compounds. The work by J. Beckwith et al. (2001) on the interaction of bifunctional Lewis acids with different organic molecules sheds light on the chemical properties of related fluorobenzene compounds (Beckwith et al., 2001).
科学研究应用
有机金属化学和官能化反应2-(氯甲基)-1,3,4-三氟苯由于其独特的结构特征,在有机金属化学中找到应用,它可以作为特定位置官能化反应的底物。氯甲基基团邻近三氟苯使得苯环上的空位位置发生选择性反应,从而实现各种有机官能化合物的合成。这种特异性对于开发具有潜在应用于材料科学和有机合成中间体的新型有机金属化合物至关重要(Heiss & Schlosser, 2003)。
光解离动力学和光谱学2-(氯甲基)-1,3,4-三氟苯及其衍生物的光解离动力学在化学物理领域具有重要意义。该领域的研究侧重于理解在紫外光照射下的解离通道、反应速率和能量分布。这些研究为光化学应用奠定了基础,包括光活性材料的开发和大气化学反应的研究(Lin et al., 2005)。
氟化芳香化合物的合成2-(氯甲基)-1,3,4-三氟苯在合成其他氟化芳香化合物中起着关键作用。例如,可以利用其反应性来生产类似1,2,4-三氟苯的化合物,这些化合物是制药、农药和高性能材料制造中有价值的中间体。将氟原子引入芳香环中的能力特别适用于修改分子的物理、化学和生物性质(Hong et al., 2004)。
亲电性氟化和催化该化合物还在亲电性氟化反应中发挥作用,可作为引入有机分子中氟原子的前体或中间体。这种应用在绿色化学领域至关重要,那里开发环境友好的氟化技术是研究的一个关键领域。2-(氯甲基)-1,3,4-三氟苯在促进各种催化和介质作用方面的多功能性凸显了它在合成有机化学中的重要性(Stavber & Stavber, 2010)。
超分子化学对2-(氯甲基)-1,3,4-三氟苯的研究延伸到超分子化学领域,其衍生物被研究其通过非共价相互作用(如氢键、π-π堆积和卤素键)形成复杂结构的能力。这些相互作用对于构建具有潜在应用于催化、传感器开发和材料科学的超分子框架至关重要(Gardinier & Gabbaï, 2000)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-(chloromethyl)-1,3,4-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVJZIBCIQHUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CCl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576033 | |
| Record name | 2-(Chloromethyl)-1,3,4-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1,3,4-trifluorobenzene | |
CAS RN |
114152-20-4 | |
| Record name | 2-(Chloromethyl)-1,3,4-trifluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114152-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-1,3,4-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-1,3,4-trifluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)
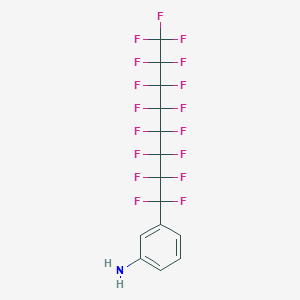

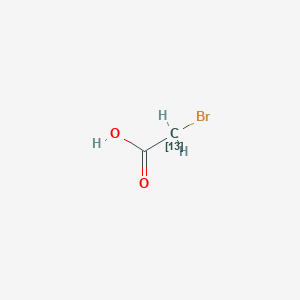
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)



